3,4-dimethoxyphenethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate
Description
3,4-Dimethoxyphenethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate is a synthetic carbamate derivative featuring a 1-methyl-3-(trifluoromethyl)pyrazole core linked via a carbamate bridge to a 3,4-dimethoxyphenethyl group. This compound is structurally designed to leverage the electronic effects of the trifluoromethyl group (enhancing lipophilicity and metabolic stability) and the methoxy substituents (improving solubility and modulating receptor interactions). Such compounds are frequently explored for agrochemical or pharmaceutical applications, particularly given the prevalence of pyrazole derivatives in herbicides (e.g., pyroxasulfone) and bioactive molecules .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethyl N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O4/c1-22-9-11(14(21-22)16(17,18)19)20-15(23)26-7-6-10-4-5-12(24-2)13(8-10)25-3/h4-5,8-9H,6-7H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSPATLMXOCRAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)NC(=O)OCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxyphenethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate typically involves multiple steps:
Formation of the Phenethylamine Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes reductive amination with an appropriate amine to form 3,4-dimethoxyphenethylamine.
Carbamate Formation: The phenethylamine intermediate is then reacted with a chloroformate derivative to form the corresponding carbamate.
Pyrazole Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxyphenethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3,4-Dimethoxyphenethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethoxyphenethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares key structural motifs with several analogs (Table 1):
Key Observations :
- Pyrazole Core : All compounds retain the 1-methyl-3-(trifluoromethyl)pyrazole moiety, critical for electronic and steric effects.
- Functional Groups : The carbamate bridge in the target compound contrasts with sulfonyl groups in pyroxasulfone, impacting hydrolysis stability and target interactions.
- Substituent Effects : Methoxy groups (target) enhance solubility and π-π stacking vs. chloro () or fluorinated groups (), which increase electronegativity and lipophilicity.
Physicochemical Properties
Comparative data for pyrazole derivatives (Table 2):
Biological Activity
3,4-Dimethoxyphenethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate is a synthetic compound that combines a dimethoxyphenethyl moiety with a trifluoromethyl-substituted pyrazole. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The compound's design is aimed at enhancing pharmacological properties through the incorporation of both lipophilic and polar functional groups.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H20F3N3O4 |
| Molecular Weight | 363.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Moiety : The pyrazole ring is synthesized from appropriate hydrazine derivatives and trifluoromethyl-containing reagents.
- Carbamate Formation : The carbamate linkage is formed by reacting the phenethylamine derivative with an appropriate isocyanate.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Properties
Recent studies indicate that compounds containing similar structural motifs exhibit significant anticancer activities. For instance, carbamate derivatives have shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Study Example :
A study on structurally similar compounds demonstrated that they could inhibit tumor growth in xenograft models, suggesting potential therapeutic applications in oncology.
Antimicrobial Activity
Compounds with pyrazole and dimethoxyphenethyl groups have been evaluated for antimicrobial properties. Research indicates that such compounds can exhibit activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity linked to inflammatory responses or cancer signaling pathways.
Comparative Analysis
To understand the biological activity better, a comparison with structurally related compounds can be insightful:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | Significant | Moderate |
| Methyl 4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzoate | Moderate | Significant |
| 1-(3,4-Dimethoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea | Significant | Low |
Q & A
Q. What are the optimal synthetic routes for preparing 3,4-dimethoxyphenethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate, and what reaction conditions are critical for achieving high yields?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or trifluoromethyl ketones. The trifluoromethyl group is introduced early to ensure regioselectivity .
- Step 2: Carbamate formation via reaction of 3,4-dimethoxyphenethyl alcohol with the pyrazole-4-isocyanate intermediate. Use of anhydrous solvents (e.g., DCM or THF) and catalysts like DMAP improves yield .
- Critical Conditions:
- Maintain inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates.
- Optimize temperature (e.g., 0–5°C during isocyanate formation, room temperature for carbamate coupling) .
- Use K₂CO₃ or Et₃N as a base to neutralize HCl byproducts .
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be employed to confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR:
- FT-IR:
- Validation: Compare experimental data with computed spectra (DFT) to resolve ambiguities .
Advanced Research Questions
Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the bioactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT):
- Molecular Docking:
Q. How should researchers address discrepancies between theoretical predictions (e.g., DFT) and experimental spectroscopic data for this compound?
Methodological Answer:
- Root-Cause Analysis:
- Mitigation Strategies:
Q. What strategies are effective in optimizing the regioselectivity of pyrazole ring functionalization during synthetic modifications?
Methodological Answer:
- Directed Metalation:
- Use directing groups (e.g., carbonyls) to guide Pd-catalyzed C-H activation at the pyrazole 4-position .
- Protection/Deprotection:
- Temporarily protect the carbamate nitrogen with Boc groups to prevent unwanted side reactions during trifluoromethylation .
- Solvent Effects:
- Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at electron-deficient positions .
Q. What crystallographic refinement protocols (e.g., SHELX) are recommended for resolving structural ambiguities in carbamate-containing compounds?
Methodological Answer:
- Data Collection:
- Refinement in SHELX:
- Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
